aha-dUTP

DNA microarrays two-color gene expression signal correlation bias

Assumption that amine-modified dUTP analogs are interchangeable introduces signal variance in quantitative array analysis. aha-dUTP's hexylacrylamide spacer decouples the fluorophore from the nucleobase, mitigating fluorescence quenching. • Resolves 1.3-fold expression differences vs. ~2-fold for Cy3/Cy5-1.54× resolution gain • Higher signal correlation coefficients (R²) reduce dye bias, improving statistical power • Increased hapten accessibility for streptavidin-HRP in TSA cascades (e.g., BioPrime Plus Array CGH System)

Molecular Formula C18H31N4O15P3
Molecular Weight 636.4 g/mol
Cat. No. B13167792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaha-dUTP
Molecular FormulaC18H31N4O15P3
Molecular Weight636.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C18H31N4O15P3/c19-7-3-1-2-4-8-20-15(24)6-5-12-10-22(18(26)21-17(12)25)16-9-13(23)14(35-16)11-34-39(30,31)37-40(32,33)36-38(27,28)29/h5-6,10,13-14,16,23H,1-4,7-9,11,19H2,(H,20,24)(H,30,31)(H,32,33)(H,21,25,26)(H2,27,28,29)/b6-5+/t13-,14+,16+/m0/s1
InChIKeySJPIXOHJQKQEIV-JHCHYBNPSA-N
Commercial & Availability
Standard Pack Sizes50 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

aha-dUTP — Spacer-Optimized Nucleotide for Fluorescent Probe Synthesis


5-Aminohexylacrylamido-deoxyuridine triphosphate (aha-dUTP) is a C5-modified dUTP analog characterized by a hexylacrylamide linker that positions a primary amine distal to the nucleobase for subsequent conjugation to amine-reactive fluorophores, biotin, or haptens . This linker architecture distinguishes aha-dUTP from first-generation amine-modified nucleotides such as aminoallyl-dUTP (AA-dUTP) by physically decoupling the dye/hapten from the nucleotide, thereby reducing dye-nucleotide interactions and preserving fluorescence quantum yield [1]. aha-dUTP serves as both an unlabeled precursor for two-step indirect labeling and as a pre-conjugated fluorescent nucleotide (e.g., Alexa Fluor 555-aha-dUTP, Alexa Fluor 647-aha-dUTP) for direct enzymatic incorporation via reverse transcription, nick translation, or PCR . Its primary adoption is in array-based comparative genomic hybridization (aCGH), two-color microarray gene expression analysis, fluorescence in situ hybridization (FISH), and single-molecule barcoding applications where signal uniformity and inter-sample consistency are critical selection criteria [2].

Why aha-dUTP Outperforms Aminoallyl-dUTP and ChromaTide-dUTP


Amine-modified dUTP analogs are often treated as interchangeable building blocks for nucleic acid labeling, yet this assumption fails under the quantitative demands of array-based differential expression analysis, high-sensitivity FISH, and single-molecule imaging [1]. The hexylacrylamide spacer in aha-dUTP provides two differentiable functional advantages: it physically separates the fluorophore or hapten from the nucleobase, mitigating fluorescence quenching arising from dye-DNA interactions that plague shorter-linker analogs such as aminoallyl-dUTP (C3 allylamine) and direct-labeled ChromaTide nucleotides ; and it increases the solvent-exposed accessibility of conjugated haptens (e.g., biotin) for streptavidin-based secondary detection, a parameter that becomes rate-limiting in tyramide signal amplification (TSA) cascades . Furthermore, the Alexa Fluor 555/647 aha-dUTP dye pair has been shown in homotypic hybridization experiments to outperform the widely adopted Cy3/Cy5 pair in signal correlation coefficient (R²) and resolution of differentially expressed genes, establishing a quantifiable performance delta that generic substitution erases [2].

Performance Differentiation Against Closest Analogs


Microarray Resolution: Alexa Fluor-aha-dUTP Pair vs. Cy3/Cy5

In a head-to-head homotypic hybridization study, the Alexa Fluor 555/Alexa Fluor 647 dye pair—deployed as aha-dUTP conjugates—provided significantly higher signal correlation coefficients (R²) than the Cy3/Cy5 dye pair commonly used with aminoallyl-dUTP labeling [1]. At the 95% prediction level, a 1.3-fold change in gene expression was statistically significant using the Alexa Fluor-aha-dUTP pair, whereas the Cy3/Cy5 pair required a 2-fold change to achieve equivalent discrimination [2]. The underlying mechanism was identified as fluorescence quenching arising from dye-dye or dye-DNA-dye interactions in Cy-labeled DNA, which the hexylacrylamide spacer of aha-dUTP mitigates by reducing dye-nucleotide proximity . This 1.54:1 improvement in fold-change resolution directly translates to fewer false negatives in differential expression screens and greater confidence in low-abundance transcript detection .

DNA microarrays two-color gene expression signal correlation bias

Fluorescence Brightness Advantage Over Cy-Dye-Labeled DNA

When single-stranded DNA of identical sequence composition and degree of labeling (DOL) is prepared via aminoallyl incorporation and post-labeled with equivalent levels of Alexa Fluor or cyanine succinimidyl esters, the fluorescence emission intensity of Alexa Fluor 647-labeled DNA is reported to be 'several times more intense' than that of Cy5-labeled DNA, and Alexa Fluor 555-labeled DNA is 'consistently brighter' than spectrally similar Cy3-labeled DNA . The aha-dUTP scaffold further enhances this brightness advantage by positioning the Alexa Fluor dye on the hexylacrylamide spacer arm, which reduces ground-state complex formation and collisional quenching between proximal dyes [1]. By contrast, Cy3 and Cy5 dyes conjugated through shorter linkers (e.g., ChromaTide alkynylamino linker or aminoallyl) exhibit absorption anomalies and reduced fluorescence reversible upon nuclease digestion, confirming that dye-DNA proximity is the causative factor [2].

fluorescence brightness nucleic acid labeling Cy dye comparison

Labeling Density Consistency Across Amine-Reactive Reagents

The two-step aha-dUTP indirect labeling protocol—enzymatic incorporation of the amine-modified nucleotide followed by chemical conjugation of an amine-reactive dye—achieves a labeling efficiency of approximately 5–8 dyes per 100 bases, a density that has been empirically determined as optimal for FISH, dot-blot hybridization, and microarray applications . Critically, the post-incorporation chemical labeling step yields 'consistent labeling efficiency, regardless of the labeling reagent chosen,' eliminating the need to re-optimize enzymatic incorporation for each different dye . By comparison, direct incorporation of bulky pre-labeled ChromaTide dUTP nucleotides suffers from variable and dye-dependent polymerase incorporation rates, with each new fluorophore requiring independent optimization of enzyme, dTTP:dUTP ratio, and reaction conditions [1]. The aminoallyl-dUTP (AA-dUTP) two-step method produces a similar labeling density optimum (~8 dyes/100 bases for maximal hybridization signal), but the shorter allylamine linker lacks the physical spacer that reduces dye-dye quenching in aha-dUTP conjugates [2].

labeling density batch-to-batch consistency indirect labeling

Hapten Accessibility for Streptavidin-Based Detection

When biotin is conjugated to aha-dUTP via the hexylacrylamide linker, the physical separation between the nucleobase and the biotin moiety increases the solvent-exposed presentation of the hapten, thereby enhancing streptavidin binding kinetics and equilibrium occupancy . This 'increased hapten accessibility for secondary detection reagents' is a direct consequence of the hexylacrylamide spacer architecture and is explicitly absent from shorter-linker analogs such as aminoallyl-dUTP (3-carbon allylamine spacer) and Bio-4-dUTP (4-atom linker) [1]. In tyramide signal amplification (TSA) workflows, where streptavidin-HRP must access biotinylated probes to deposit multiple fluorophore-tyramide molecules, steric hindrance imposed by the DNA duplex on short-linker biotin-dUTP conjugates limits the catalytic amplification factor; the extended aha spacer relieves this constraint [2]. This differential is demonstrated operationally in the BioPrime Plus Array CGH Indirect Genomic Labeling System, which specifically employs aha-dUTP (not aminoallyl-dUTP) for biotin and Alexa Fluor labeling of genomic DNA probes destined for high-sensitivity array CGH .

hapten accessibility streptavidin detection TSA amplification

Direct Labeling Workflow Efficiency vs. Indirect Aminoallyl Methods

Pre-conjugated Alexa Fluor-aha-dUTP nucleotides enable a single-step direct labeling strategy wherein fluorescent dUTP is incorporated during cDNA synthesis by reverse transcriptase, bypassing the separate amine-reactive dye coupling and purification steps mandated by indirect aminoallyl-dUTP workflows . The indirect approach, while more economical, adds approximately 2 hours to the labeling protocol and introduces additional variability from dye hydrolysis, coupling efficiency, and post-labeling purification recovery [1]. The SuperScript Plus Direct cDNA Labeling System, which uses balanced ratios of Alexa Fluor 555-aha-dUTP and Alexa Fluor 647-aha-dUTP, has been shown to deliver 'higher numbers of array positives' compared to indirect methods when coupled with SuperScript III Reverse Transcriptase . The direct approach also eliminates the risk of dye-dye cross-reactivity during the chemical coupling step, a known failure mode when both Cy3 and Cy5 succinimidyl esters are used simultaneously with aminoallyl-modified cDNA [2].

direct labeling workflow efficiency cDNA labeling

Polymerase Compatibility Across Multiple Reaction Types

Aminohexylacrylamido-dUTP is accepted as a substrate by the same panel of DNA polymerases that incorporate aminoallyl-dUTP, including Reverse Transcriptases (SuperScript III, MMLV RT), Taq DNA polymerase, Klenow Fragment (exo-), DNA Polymerase I, phi29 DNA Polymerase, and Terminal deoxynucleotidyl Transferase (TdT), supporting its use across reverse transcription, PCR, nick translation, random-primed labeling, primer extension, and 3'-end labeling . The BioPrime Plus Array CGH system specifically pairs aha-dUTP with exo-Klenow polymerase because this enzyme 'incorporates modified nucleotides more effectively than standard Klenow, enabling stronger hybridization intensities and greater reproducibility of results' . Critically, the hexylacrylamide modification at the C5 position of uridine does not interfere with Watson-Crick base pairing, and the aha-dUTP:dTTP ratio can be titrated to control the final degree of substitution, analogous to the well-characterized AA-dUTP:dTTP titration approach [1]. In the case of the azide analog AHP-dUTP (a structurally related long-chain C5-alkyl-dUTP), complete replacement of all 335 thymidines in a 523 bp PCR amplicon was achieved, demonstrating that long-chain C5 modifications are compatible with full thymidine substitution—a property that distinguishes them from bulkier dye-labeled dUTP analogs [2].

polymerase compatibility enzymatic incorporation modified nucleotide substrate

High-Impact Application Scenarios


Two-Color Microarray Gene Expression Analysis

In two-color microarray experiments where the biological question demands discrimination of subtle expression changes (e.g., 1.3- to 1.5-fold), the Alexa Fluor 555-aha-dUTP / Alexa Fluor 647-aha-dUTP dye pair should be selected over the conventional Cy3/Cy5 pair. The published evidence demonstrates that at the 95% prediction level, the Alexa Fluor-aha-dUTP pair resolves 1.3-fold expression differences, whereas the Cy dye pair requires ~2-fold changes for significance [1]. This 1.54-fold resolution improvement translates to fewer false negatives when screening for modest transcriptional responses, such as those observed in environmental stress, low-dose pharmacological treatment, or subtle developmental transitions. The higher signal correlation coefficients (R²) also reduce the variance contribution from dye bias, improving the statistical power of each array and potentially reducing the number of biological replicates required [2].

Array CGH with Biotin-aha-dUTP and TSA Detection

The BioPrime Plus Array CGH Indirect Genomic Labeling System exemplifies the optimized use case for biotin-aha-dUTP: genomic DNA is labeled with exo-Klenow polymerase incorporating aha-dUTP, followed by streptavidin-HRP binding and tyramide signal amplification . The hexylacrylamide spacer's contribution to hapten accessibility is functionally critical here, as steric hindrance between the DNA duplex and streptavidin (a ~53 kDa tetramer) directly limits the number of active HRP molecules that can be recruited per labeled probe. The documented preference for aha-dUTP over aminoallyl-dUTP in this commercial kit reflects empirical optimization of the linker length for the TSA amplification geometry . This application is particularly relevant for detecting single-copy gains or losses, mosaic aneuploidy, and low-level tumor heterogeneity where signal intensity is limiting [3].

Single-Molecule DNA Barcoding and Genome Mapping

In single-molecule DNA mapping applications such as the nanoslit-based barcoding system described by Jo et al. (2007), Alexa Fluor 647-aha-dUTP was used to fluorescently label large genomic DNA molecules for sequence-specific optical mapping [3]. The brightness advantage of Alexa Fluor 647 over Cy5—confirmed by the 'several times more intense' emission at equivalent labeling density—is decisive at the single-molecule level, where the photon budget per fluorophore is inherently limited by photobleaching and the detection system's quantum efficiency . The hexylacrylamide spacer further preserves fluorescence quantum yield by reducing dye-DNA contact quenching, a phenomenon that becomes dominant at the high local fluorophore concentrations encountered when densely labeling large DNA molecules [4].

Multi-Color FISH Probe Generation with Matched Labeling Density

For multi-color FISH experiments—such as spectral karyotyping, chromosome painting, or multiplex pathogen detection—the reagent-independent labeling consistency of the aha-dUTP two-step protocol is a key procurement driver . Using unlabeled aha-dUTP (Cat. No. A32761), a single batch of amine-modified DNA can be split and conjugated to different Alexa Fluor succinimidyl esters (488, 555, 594, 647), each yielding approximately 5–8 dyes per 100 bases without per-dye optimization . By contrast, direct incorporation of different ChromaTide-labeled dUTP nucleotides requires independent optimization of the dTTP:labeled-dUTP ratio for each fluorophore due to dye-dependent polymerase incorporation efficiencies [5]. This consistency is essential when quantifying co-localization, measuring inter-probe distance in super-resolution microscopy, or comparing signal intensities across color channels.

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